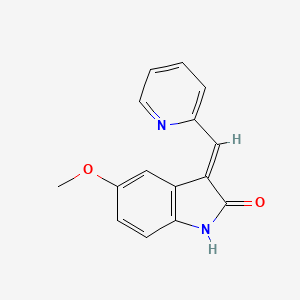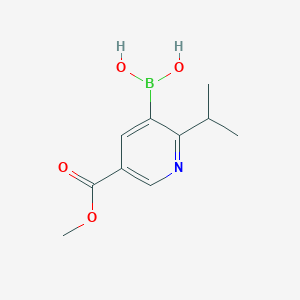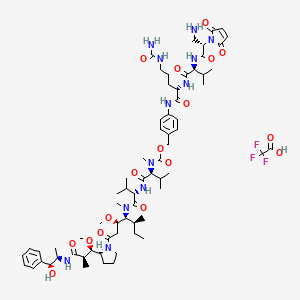![molecular formula C25H16Cl2F6N4O B14084258 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile is a complex organic molecule that features a combination of pyridine, piperazine, and benzonitrile moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile typically involves multiple steps, starting with the preparation of the individual building blocks, followed by their sequential coupling. The key steps may include:
Preparation of 3,5-Dichloropyridine: This can be synthesized through chlorination of pyridine.
Synthesis of Piperazine Derivative: The piperazine ring can be functionalized with the 3,5-dichloropyridine moiety through nucleophilic substitution.
Formation of the Benzonitrile Core: The benzonitrile core can be synthesized through a series of reactions, including nitration and subsequent reduction.
Coupling Reactions: The final compound is obtained by coupling the piperazine derivative with the benzonitrile core under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzonitrile moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile: has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism of action of 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)benzonitrile
- 3,5-Dichloropyridine
- Piperazine derivatives
Uniqueness
The uniqueness of 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H16Cl2F6N4O |
|---|---|
Peso molecular |
573.3 g/mol |
Nombre IUPAC |
5-[4-(3,5-dichloropyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C25H16Cl2F6N4O/c26-17-10-21(27)22(35-13-17)36-5-7-37(8-6-36)23(38)19-9-15(12-34)18(11-20(19)25(31,32)33)14-1-3-16(4-2-14)24(28,29)30/h1-4,9-11,13H,5-8H2 |
Clave InChI |
UQRCXUQWPFWACV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)C(=O)C3=C(C=C(C(=C3)C#N)C4=CC=C(C=C4)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)
![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)


![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)


![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)

![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)

![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)

